molecular formula C27H32N2O3 B2410986 1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate CAS No. 479542-47-7

1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate

Cat. No. B2410986
CAS RN: 479542-47-7
M. Wt: 432.564
InChI Key: AQOZGHCHGJFHOV-UHFFFAOYSA-N
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Description

The compound is a derivative of carbazole, which is a heterocyclic organic compound. Carbazole is notable for its presence in coal tar, its use in the production of dyes, and its role in organic electronics .


Molecular Structure Analysis

The molecular structure would be based on the carbazole skeleton, which is a tricyclic molecule consisting of two benzene rings fused onto a pyrrole ring .


Chemical Reactions Analysis

Carbazole derivatives are known to participate in various chemical reactions, particularly electrophilic substitution, due to the electron-rich nature of the aromatic system .

Scientific Research Applications

Synthesis and Optical Characterization

Carbazole derivatives have been synthesized and characterized for their optical properties, indicating potential applications in organic light-emitting diodes (OLEDs). For instance, Schiff bases derived from carbazole compounds exhibit broad and complex photoluminescence (PL) spectra due to efficient charge transfer, suggesting their suitability as emissive layers in OLEDs (Çiçek et al., 2018).

Crystal Engineering

The unique crystalline structures of carbazole derivatives under different conditions, such as pressure, highlight their importance in crystal engineering. This understanding can lead to the development of materials with specific properties for technological applications (Johnstone et al., 2010).

Antifungal and Antibacterial Agents

Carbazole hybrids have been investigated for their antifungal and antibacterial activities. Novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules, for example, showed promising antifungal activity against various pathogenic strains, suggesting their potential as new antifungal agents (Rad et al., 2016).

Medicinal Chemistry and Natural Products

The carbazole scaffold is a focal point in medicinal chemistry due to its wide range of biological activities, including anticancer, antibacterial, antimalarial, and anti-Alzheimer properties. Carbazole-containing molecules have been identified from both natural sources and synthetic routes, providing a versatile platform for drug development (Tsutsumi et al., 2016).

Neurodegenerative Disease Treatment

Schiff bases containing the carbazole moiety have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Bioinformatics and cheminformatics approaches have been applied to evaluate the drug-likeness and pharmacokinetic properties of these compounds, indicating their promise as neuropsychiatric drugs (Avram et al., 2021).

Electropolymerization and Electrochromic Properties

Carbazole derivatives have been synthesized for their electrochemical and electrochromic properties, with applications in smart windows and displays. The introduction of different acceptor groups and copolymerization techniques have been used to tailor the optical and electrical properties of these materials for specific applications (Hu et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, in organic electronics, carbazole derivatives are often used as hole-transporting materials due to their good thermal stability and high charge mobility .

Future Directions

Carbazole derivatives are a topic of ongoing research, particularly in the field of organic electronics and light-emitting diodes . The specific compound you mentioned could potentially be a subject of future studies in these areas.

properties

IUPAC Name

benzoic acid;1-carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O.C7H6O2/c1-15(2)11-12-21-13-16(23)14-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22;8-7(9)6-4-2-1-3-5-6/h3-10,15-16,21,23H,11-14H2,1-2H3;1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOZGHCHGJFHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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